molecular formula C14H17N3OS B1275584 4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 669740-12-9

4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1275584
M. Wt: 275.37 g/mol
InChI Key: NLAXDVPFTGDESH-UHFFFAOYSA-N
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Description

The compound "4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. The specific compound is not directly studied in the provided papers, but its structural relatives have been synthesized and characterized, providing insights into its potential properties and reactivity.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or the reaction of hydrazides with isothiocyanates or other suitable reagents. For example, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was achieved by the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . Similar synthetic strategies could be applied to the target compound, with modifications to incorporate the specific 3,4-dimethylphenoxy substituent.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often characterized by single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms in the crystal lattice. For instance, the crystal structure of a related compound, 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was determined to crystallize in the monoclinic space group P2(1)/c . Such structural analyses are crucial for understanding the molecular geometry and potential intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which can influence the compound's properties and reactivity.

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can be influenced by the presence of functional groups and substituents. For example, the alkylation of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol with allyl bromide was achieved under basic conditions, leading to regioselective S-alkylation . This suggests that the allyl group in the target compound may also participate in similar chemical reactions, potentially leading to further functionalization or the formation of new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be predicted using various spectroscopic and computational methods. For instance, the vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals of these compounds can be calculated using density functional theory (DFT) and Hartree-Fock (HF) methods . These theoretical studies complement experimental spectroscopic data, such as IR, NMR, and UV-visible spectra, to provide a comprehensive understanding of the compound's properties. Additionally, the biological activity of these compounds can be predicted using in silico methods, as demonstrated by the theoretical exploration of the biological activities of 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol derivatives .

Scientific Research Applications

  • Allyl–Allyl Cross-Coupling in Natural Product Synthesis

    • Application : The allyl–allyl cross-coupling reaction is a practical synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes and are significant building blocks in chemical synthesis .
    • Method : Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .
    • Results : This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .
  • Synthesis of Indole Derivatives

    • Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .
    • Method : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Thermal Rearrangement of Allyl Substituted Unsymmetric 4H-1,2,4-Triazoles

    • Application : This study investigates the thermal rearrangement of 4-allyl substituted 3,5-diphenyl-4H-1,2,4-triazoles to the corresponding 1-allyl-substituted compounds .
    • Method : The group migrations were rationalized in terms of consecutive SN2-type reactions .
    • Results : The 4-allyl-3-phenyl-5-methyl-4H-1,2,4-triazole yielded only rearrangement products that can be derived from SN2 and SN2’-type mechanisms .
  • Design, Synthesis and Evaluation of Novel 1,2,4-Triazole Derivatives

    • Application : The target 1,2,4-triazole derivatives were designed based on the chemical structures of Letrozole, Anastrozole and 4-triazolylflavans which act as aromatase inhibitors .
    • Method : Aromatase is a member of the cytochrome P450 superfamily that catalyzes the estrogen biosynthesis and can be considered as a therapeutic target due to its overexpression in breast cancer .
    • Results : The design and synthesis of these novel 1,2,4-triazole derivatives could potentially lead to new treatments for breast cancer .

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

3-[(3,4-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-4-7-17-13(15-16-14(17)19)9-18-12-6-5-10(2)11(3)8-12/h4-6,8H,1,7,9H2,2-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAXDVPFTGDESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NNC(=S)N2CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396632
Record name 4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

CAS RN

669740-12-9
Record name 4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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